N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide
CAS No.: 61957-52-6
Cat. No.: VC15919514
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61957-52-6 |
|---|---|
| Molecular Formula | C18H19NO |
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide |
| Standard InChI | InChI=1S/C18H19NO/c1-2-13-12-15-10-6-7-11-16(15)17(13)19-18(20)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,19,20) |
| Standard InChI Key | WIBPMSBPSBWYLV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3 |
Introduction
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is an organic compound with the CAS number 61957-52-6. Its molecular formula is C18H19NO, and it has a molecular weight of 265.35 g/mol . This compound features a unique structure that includes an indene moiety and a benzamide functional group, contributing to its chemical properties and potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide typically involves several steps that require careful control of reaction conditions to achieve a high yield of the desired compound. The chemical reactivity of this compound can be explored through various reactions typical of amides and substituted indenes. These reactions are fundamental in understanding the compound's stability and reactivity under different conditions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(2,3-dihydroindene)-benzamide | Contains a chloro substituent | Anticancer activity |
| N-(Indan-1-yloxy)benzamide | Indan structure with ether linkage | Antimicrobial properties |
| N-(Indole-benzamide) | Indole moiety instead of indene | Anticancer properties |
| N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide | Ethyl group on dihydroindene ring | Potential therapeutic applications |
The uniqueness of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide lies in its specific substitution pattern, particularly the ethyl group on the dihydroindene ring. This modification can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Availability and Commercial Information
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is available with a purity of 98% and is packaged in 1 kg quantities. The lead time for delivery is typically 14 days, and it is sourced from suppliers in Hangzhou, China . The minimum order quantity (MOQ) is 1 kg.
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